molecular formula C9H8N2O2 B2697054 2,4-Dimethyl-3-nitrobenzonitrile CAS No. 39053-46-8

2,4-Dimethyl-3-nitrobenzonitrile

Cat. No.: B2697054
CAS No.: 39053-46-8
M. Wt: 176.175
InChI Key: LCZSWXDYLOPJRO-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-nitrobenzonitrile is an aromatic organic compound with the molecular formula C9H8N2O2. It is characterized by the presence of two methyl groups, a nitro group, and a nitrile group attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethyl-3-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2,4-dimethylbenzonitrile using nitric acid in the presence of acetic anhydride . The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Another method involves the reaction of 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield 2,4-dimethylbenzonitrile. This intermediate can then be nitrated to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 2,4-Dimethyl-3-aminobenzonitrile.

    Substitution: Various amides and substituted benzonitriles.

    Oxidation: 2,4-Dimethyl-3-nitrobenzoic acid.

Scientific Research Applications

2,4-Dimethyl-3-nitrobenzonitrile is used in scientific research for various purposes:

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethyl-4-nitrobenzonitrile
  • 3,4-Dimethyl-2-nitrobenzonitrile
  • 2,4-Dimethyl-5-nitrobenzonitrile

Uniqueness

2,4-Dimethyl-3-nitrobenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its isomers. The presence of both electron-donating methyl groups and an electron-withdrawing nitro group on the benzene ring influences its chemical behavior, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2,4-dimethyl-3-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-4-8(5-10)7(2)9(6)11(12)13/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZSWXDYLOPJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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